REACTION_CXSMILES
|
[CH3:1][C:2]1[O:3][C:4]2[CH:16]=[CH:15][CH:14]=[CH:13][C:5]=2[C:6](=[O:12])[C:7]=1[C:8]([O:10]C)=[O:9].Cl>>[CH3:1][C:2]1[O:3][C:4]2[CH:16]=[CH:15][CH:14]=[CH:13][C:5]=2[C:6](=[O:12])[C:7]=1[C:8]([OH:10])=[O:9]
|
Name
|
|
Quantity
|
0.0458 mol
|
Type
|
reactant
|
Smiles
|
CC=1OC2=C(C(C1C(=O)OC)=O)C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
Ice
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
white acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the separated tacky solid was filtered
|
Type
|
WASH
|
Details
|
washed well with water
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in 300 ml
|
Type
|
EXTRACTION
|
Details
|
of 5% sodium bicarbonate and the insoluble portion was extracted away with 300 ml
|
Type
|
CUSTOM
|
Details
|
to give 6.4 g
|
Type
|
CUSTOM
|
Details
|
Recrystallization from 2-propanol
|
Type
|
CUSTOM
|
Details
|
gave pure product
|
Name
|
|
Type
|
|
Smiles
|
CC=1OC2=C(C(C1C(=O)O)=O)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |